![molecular formula C17H19FN4O2 B2850374 (4-Fluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone CAS No. 2415518-74-8](/img/structure/B2850374.png)
(4-Fluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry and drug discovery. This compound is a piperidine-based derivative that has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone involves the inhibition of specific enzymes and receptors, which are involved in various cellular processes. For example, the inhibition of PKC by (4-Fluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone results in the suppression of cell growth and proliferation, which is beneficial for the treatment of cancer. Similarly, the inhibition of PDE by this compound leads to the increase of intracellular cyclic adenosine monophosphate (cAMP) levels, which is beneficial for the treatment of inflammation and asthma.
Biochemical and Physiological Effects:
(4-Fluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone has been found to exhibit various biochemical and physiological effects, which are dependent on the specific enzymes and receptors that are inhibited by this compound. For example, the inhibition of PKC by (4-Fluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone results in the suppression of cell growth and proliferation, which is beneficial for the treatment of cancer. Similarly, the inhibition of PDE by this compound leads to the increase of intracellular cAMP levels, which is beneficial for the treatment of inflammation and asthma.
Advantages and Limitations for Lab Experiments
(4-Fluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone has several advantages and limitations for laboratory experiments. One of the advantages is that this compound is relatively easy to synthesize using specific methods, which makes it accessible for researchers. Another advantage is that this compound exhibits potent inhibitory activity against specific enzymes and receptors, which makes it a promising candidate for drug development. However, one of the limitations of (4-Fluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone is that its inhibitory effects are dependent on the specific enzymes and receptors that are targeted, which limits its broad-spectrum activity.
Future Directions
There are several future directions for the research of (4-Fluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone. One of the future directions is to study the structure-activity relationship (SAR) of this compound, which can help to identify the specific features of the molecule that are responsible for its inhibitory activity. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound, which can help to optimize its efficacy and safety for drug development. Additionally, the development of novel derivatives of (4-Fluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone can also be explored to improve its potency and selectivity for specific enzymes and receptors.
Synthesis Methods
The synthesis method of (4-Fluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone involves a series of chemical reactions that lead to the formation of the final product. The synthesis process starts with the reaction of 4-fluoroaniline with 6-methoxypyrimidine-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of an intermediate compound, which is then reacted with piperidine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride (NaBH4) to yield (4-Fluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone.
Scientific Research Applications
(4-Fluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone has been studied extensively for its potential applications in medicinal chemistry and drug discovery. This compound has been found to exhibit potent inhibitory activity against various enzymes and receptors, including protein kinase C (PKC), phosphodiesterase (PDE), and histamine H1 receptor. These inhibitory effects make (4-Fluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone a promising candidate for the development of drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
(4-fluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-24-16-10-15(19-11-20-16)21-14-6-8-22(9-7-14)17(23)12-2-4-13(18)5-3-12/h2-5,10-11,14H,6-9H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRCZCZJXHETRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.